Cas no 1537445-10-5 (4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole)
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
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- Inchi: 1S/C7H9BrN2/c1-7(2-3-7)6-5(8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10)
- InChI Key: ZHSMHQPNNJJNRU-UHFFFAOYSA-N
- SMILES: N1C=C(Br)C(C2(C)CC2)=N1
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814458-10mg |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814458-50mg |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B814458-100mg |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-183352-0.05g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 0.05g |
$205.0 | 2023-09-19 | |
| Enamine | EN300-183352-0.1g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 0.1g |
$306.0 | 2023-09-19 | |
| Enamine | EN300-183352-0.25g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 0.25g |
$438.0 | 2023-09-19 | |
| Enamine | EN300-183352-0.5g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 0.5g |
$691.0 | 2023-09-19 | |
| Enamine | EN300-183352-1.0g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 1g |
$884.0 | 2023-06-01 | |
| Enamine | EN300-183352-2.5g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 2.5g |
$1735.0 | 2023-09-19 | |
| Enamine | EN300-183352-5.0g |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole |
1537445-10-5 | 95% | 5g |
$2566.0 | 2023-06-01 |
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
Comprehensive Overview of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS No. 1537445-10-5)
The compound 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS No. 1537445-10-5) is a highly specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrazole core and the 1-methylcyclopropyl substituent, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel small-molecule inhibitors and kinase-targeting agents.
In recent years, the scientific community has focused on the role of pyrazole derivatives in addressing global health challenges, such as antimicrobial resistance and chronic diseases. The bromine atom at the 4-position of the pyrazole ring enhances the compound's reactivity, enabling diverse functionalization strategies. This property aligns with the growing trend of late-stage functionalization in medicinal chemistry, a topic frequently searched in academic databases and AI-driven research tools.
The 1-methylcyclopropyl group in 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole contributes to its steric and electronic properties, which are critical for modulating biological activity. This structural motif is often explored in the context of metabolic stability and drug-likeness, two key parameters in modern drug design. As the pharmaceutical industry shifts toward fragment-based drug discovery, compounds like this are increasingly valuable for their ability to serve as versatile building blocks.
From a synthetic chemistry perspective, the compound's CAS No. 1537445-10-5 is frequently referenced in patent literature and academic journals. Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a sought-after reagent for constructing complex molecular architectures. These reactions are central to the development of next-generation therapeutics, a hot topic in both industry and academia.
Environmental and sustainability considerations are also driving interest in 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole. Researchers are investigating greener synthetic routes to minimize waste and reduce reliance on hazardous reagents. This aligns with the broader push for green chemistry and sustainable manufacturing, which are highly searched terms in scientific and regulatory circles.
In summary, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS No. 1537445-10-5) represents a compelling case study in the intersection of synthetic chemistry, drug discovery, and sustainability. Its structural versatility and applicability to cutting-edge research areas ensure its continued relevance in the scientific community.
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